molecular formula C29H34N12O B8514164 Vabametkib

Vabametkib

Cat. No.: B8514164
M. Wt: 566.7 g/mol
InChI Key: PQJGYYZYYMVBDF-VWLOTQADSA-N
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Description

Vabametkib is a synthetic organic compound known for its potent inhibitory effects on the hepatocyte growth factor receptor (c-Met; MET). It is primarily intended as an antineoplastic agent, meaning it is used in the treatment of tumors . The compound has shown significant promise in preclinical and clinical studies, particularly in the treatment of various cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vabametkib involves multiple steps, including the formation of triazolopyrazine derivatives. The key steps typically involve the reaction of specific amines with triazolopyrazine intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vabametkib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Vabametkib has a wide range of scientific research applications, including:

Mechanism of Action

Vabametkib exerts its effects by inhibiting the hepatocyte growth factor receptor (c-Met). This receptor is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, this compound disrupts these processes, leading to reduced tumor growth and increased apoptosis of cancer cells . The compound binds to the ATP-binding site of c-Met, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vabametkib

This compound stands out due to its high selectivity and potency in inhibiting c-Met. It has shown a lower incidence of treatment-related adverse events compared to other similar compounds, making it a promising candidate for further clinical development .

Biological Activity

Vabametkib (ABN401) is a novel small molecule inhibitor targeting the hepatocyte growth factor receptor (c-MET), which plays a critical role in various oncogenic processes. This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and relevant case studies.

This compound inhibits c-MET signaling, which is implicated in tumor growth, invasion, and metastasis. By blocking this pathway, this compound aims to reduce tumor proliferation and enhance apoptosis in cancer cells that overexpress c-MET. The compound has demonstrated potent antitumor activity across multiple cancer types, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.

Clinical Efficacy

Recent clinical trials have highlighted this compound's significant efficacy in treating patients with advanced NSCLC. The Phase 2 trial results indicate:

  • Objective Response Rate (ORR) : 54%
  • Median Progression-Free Survival (mPFS) : 11.6 months
  • Tumor Size Reduction : In one notable case, a patient's tumor size decreased by approximately 90% within 16 days of treatment under the Expanded Access Program (EAP) .

Table 1: Summary of Clinical Trial Results for this compound

MetricValue
Objective Response Rate54%
Median Progression-Free Survival11.6 months
Grade 3+ Adverse Events10%
Notable Case Tumor Reduction~90% in 16 days

Safety Profile

This compound exhibits a favorable safety profile compared to other treatments. In clinical trials, only 10% of patients experienced treatment-related adverse events (TRAE) greater than Grade 3, which is significantly lower than other c-MET inhibitors such as Tabrecta (37.6%) and Tepmetko (28%) . This low incidence of severe adverse events positions this compound as a potential best-in-class treatment option.

Case Studies

Several case studies have been reported that illustrate the biological activity and therapeutic potential of this compound:

  • Case Study: Rapid Tumor Reduction
    • A patient with advanced NSCLC showed a dramatic reduction in tumor size (~90%) within just 16 days of starting this compound therapy under EAP conditions. This case underscores the rapid action of the drug in patients with high c-MET expression .
  • Combination Therapy Potential
    • This compound is being evaluated in combination with lazertinib, an EGFR TKI, to explore synergistic effects in treating NSCLC. Preliminary results suggest that this combination may enhance antitumor activity while maintaining a favorable safety profile .

Research Findings

Research continues to explore the broader implications of c-MET inhibition in oncology. Studies indicate that targeting c-MET can overcome resistance mechanisms associated with other therapies, particularly in tumors exhibiting complex genetic alterations . The dual inhibition strategy involving this compound and other agents is an area of active investigation.

Properties

Molecular Formula

C29H34N12O

Molecular Weight

566.7 g/mol

IUPAC Name

(2S)-4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

InChI

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3/t25-/m0/s1

InChI Key

PQJGYYZYYMVBDF-VWLOTQADSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCO[C@@H](C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Origin of Product

United States

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